Boc-N-methyl-D-norvaline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

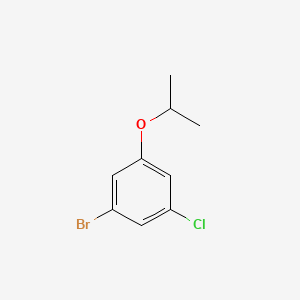

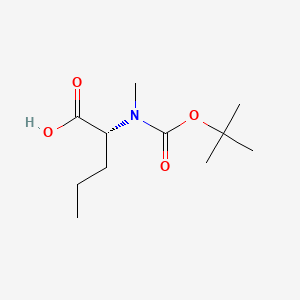

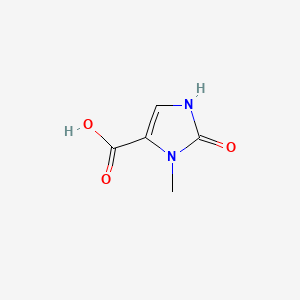

Boc-N-methyl-D-norvaline, also known as N-α-t-Butoxycarbonyl-N-α-methyl-D-norvaline, is a compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used in laboratory settings and is not intended for therapeutic purposes .

Molecular Structure Analysis

The IUPAC name for Boc-N-methyl-D-norvaline is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid . The compound’s structure can be represented by the SMILES string CCCC@HO)N(C)C(=O)OC(C)(C)C .

Chemical Reactions Analysis

The Boc group in Boc-N-methyl-D-norvaline can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Physical And Chemical Properties Analysis

Boc-N-methyl-D-norvaline is a compound with a molecular weight of 231.29 . It has a predicted density of 1.071±0.06 g/cm3 and a predicted boiling point of 328.1±21.0°C .

科学研究应用

N-Boc Protection of Amines

“Boc-N-methyl-D-norvaline” is used in the N-Boc protection of amines. This process involves the use of di-tert-butyl dicarbonate, (Boc)2O, under a variety of conditions . The N-Boc protection is frequently reported by base-catalysed reactions . This method has several advantages including high yields, simple workup procedure, short reaction time, and clean and mild reaction conditions .

Catalyst in Chemical Reactions

“Boc-N-methyl-D-norvaline” can be used as a catalyst in chemical reactions. For instance, a catalytic amount of silica propyl (N-methyl) imidazolium chloride ([Sipmim]Cl) is used for the N-Boc protection of amines . This catalyst is efficient and reusable for this process under solvent-free conditions at ambient temperature .

Green Chemistry

“Boc-N-methyl-D-norvaline” plays a significant role in the development of green chemistry. A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This methodology has several advantages in comparison with currently used methods .

Synthesis of Biologically Active Compounds

The presence of an amino group in various biologically active compounds makes its protection a necessity during their synthesis . “Boc-N-methyl-D-norvaline” is used in the protection of these amino groups .

Stability Against Nucleophilic Attack

The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amine among various protecting groups . The greatest attention is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .

Labile Nature Under Several Chemical Transformations

The Boc group is labile under several chemical transformations . This property makes “Boc-N-methyl-D-norvaline” a valuable compound in the field of organic synthesis .

安全和危害

未来方向

作用机制

Target of Action

Boc-N-methyl-D-norvaline is an organic compound containing the protecting group Boc in its chemical structure, as well as the methyl substituent of D-norvaline It’s worth noting that norvaline, a non-proteinogenic α-amino acid, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .

Mode of Action

The Boc protecting group, which is part of the Boc-N-methyl-D-norvaline molecule, protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The mechanism is straightforward: attack of the nucleophilic amine to the electrophilic anhydride. The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Biochemical Pathways

The boc protecting group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .

Pharmacokinetics

The boc protecting group is known to be resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation .

Result of Action

The boc protecting group is known to play a pivotal role in the synthesis of multifunctional targets, especially in peptide chemistry .

Action Environment

The boc protecting group is known to be stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation .

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-methyl-D-norvaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)